molecular formula C23H25NO2 B1666759 5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene CAS No. 239066-73-0

5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene

Cat. No. B1666759
M. Wt: 347.4 g/mol
InChI Key: CZSDJYXNNJQXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-438 is a non-steroidal selective modulator for the glucocorticoid receptor (GR).

Scientific Research Applications

Glucocorticoid Receptor Modulation

5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene and its derivatives have been explored for their potential in modulating glucocorticoid receptors. Research indicates that related compounds can act as selective glucocorticoid receptor modulators (SGRMs), which are crucial in the development of treatments for inflammation and autoimmune diseases (Ardecky et al., 2007).

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds closely related to 5-allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene have been subjects of interest. Studies detail the process of synthesizing such compounds and analyzing their molecular structures, which is fundamental for understanding their chemical properties and potential applications (Ahmed et al., 1975), (Vrielink et al., 1986).

Chemical Reactions and Transformations

Studies have also focused on the reactions and transformations involving similar compounds. Understanding these reactions is essential for developing new synthetic pathways and potential applications in medicinal chemistry (Nedolya et al., 2012), (Nedolya et al., 2018).

Applications in Polymer Chemistry

The derivatives of 5-allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene have potential applications in polymer chemistry. Research in this area is significant for the development of new materials with unique properties (Li & Chau, 2011).

properties

CAS RN

239066-73-0

Product Name

5-Allyl-2,2,4-trimethyl-10-methoxy-2,5-dihydro-1H-1-aza-6-oxachrysene

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline

InChI

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3

InChI Key

CZSDJYXNNJQXBB-UHFFFAOYSA-N

SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-MPTBPQ
AL-438

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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